3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Description

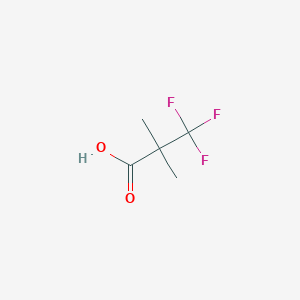

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFSJVUPIXOCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600802 | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889940-13-0 | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,3 Trifluoro 2,2 Dimethylpropanoic Acid

Historical Evolution of Synthetic Routes to α,α-Dimethyl-β,β,β-Trifluorocarboxylic Acid Structures

The synthesis of α,α-disubstituted-β,β,β-trifluorocarboxylic acid structures, such as 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, is built upon foundational principles of organic chemistry for carbon-carbon bond formation. Historically, access to such sterically congested quaternary α-carbons adjacent to a trifluoromethyl group was not trivial. Early strategies relied on the adaptation of classic organometallic reactions.

One such foundational method is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky, which involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orglibretexts.org While not a direct route to the target acid, this reaction established a reliable method for forming carbon-carbon bonds with ester-containing fragments, a key conceptual step. wikipedia.orgresearchgate.net The organozinc reagents, or 'Reformatsky enolates', are prepared from an alpha-halo ester and zinc dust and are notably less reactive than Grignard or lithium enolates, which prevents undesired side reactions like self-condensation. wikipedia.orglibretexts.org

Another classical approach involves the alkylation of esters. The synthesis of complex carboxylic acids often proceeds through the derivatization of simpler ester precursors. For instance, processes for preparing esters of trifluoroacetic acid have been developed, which can then serve as starting points for further elaboration. google.comgoogle.com These foundational strategies, centered on the controlled formation of carbon-carbon bonds adjacent to a trifluoromethyl group using organometallic reagents or the alkylation of fluorinated precursors, laid the intellectual groundwork for the more direct and efficient contemporary methods used today.

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry has yielded more direct and efficient routes to this compound, leveraging specialized precursors and reaction pathways.

Hydrolysis-Based Routes from Trifluoromethylated Nitrile Precursors

A prominent and effective contemporary strategy for the synthesis of this compound is the hydrolysis of its corresponding nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile. The hydrolysis of nitriles to carboxylic acids is a robust and well-established transformation in organic synthesis that can be performed under acidic or basic conditions. byjus.comlibretexts.orgchemguide.co.uklibretexts.org

In a typical procedure for this specific conversion, the reaction is conducted under alkaline hydrolysis. chemicalbook.com 3,3,3-trifluoro-2,2-dimethylpropanenitrile is heated to reflux overnight (approximately 90-100 °C) with a concentrated aqueous solution of sodium hydroxide. chemicalbook.com This process converts the nitrile group first into an amide intermediate and then into the sodium salt of the carboxylic acid, releasing ammonia. chemguide.co.uksparkl.me Following the complete reaction of the nitrile, the solution is cooled and acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 1. chemicalbook.com This protonates the carboxylate salt, precipitating the free this compound. libretexts.orgchemicalbook.com The final product is then typically extracted using an organic solvent like dichloromethane. This method is highly effective, with reported yields as high as 84.3%. chemicalbook.com

Approaches Involving Related Trifluoromethylated Carboxylic Acid Precursors and Derivatizations

The synthesis of the target molecule can also be envisioned through the derivatization of simpler, more readily available trifluoromethylated building blocks. One conceptual approach is the functionalization of trifluoroacetic acid or its esters. xinchem.com For example, a synthetic pathway could involve the creation of an enolate from a simpler ester, followed by double alkylation to install the two methyl groups at the α-position. However, achieving controlled double alkylation on such substrates can be challenging.

More advanced strategies in organofluorine chemistry provide pathways to various α-trifluoromethyl carboxylic acids. These include methods like the electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals, which can generate quaternary α-trifluoromethyl esters under mild conditions. organic-chemistry.org Another approach involves the fluorocarboxylation of gem-difluoroalkenes, which uses cesium fluoride (B91410) and carbon dioxide in a multicomponent coupling reaction to produce α-trifluoromethyl carboxylic acids. researchgate.net While these methods are not explicitly reported for the direct synthesis of this compound, they represent the current state-of-the-art for constructing the core α-trifluoromethyl carboxylic acid motif and could be adapted for this target.

Enzymatic Approaches for Enantioselective Synthesis of Analogous Fluorinated Carboxylic Acids

While this compound itself is achiral, enzymatic methods are highly relevant for the synthesis of analogous chiral fluorinated carboxylic acids, which are important pharmaceutical intermediates. google.com Biocatalysis offers a powerful tool for achieving high enantioselectivity under mild reaction conditions.

A common strategy involves the kinetic resolution of racemic fluorinated precursors using enzymes like lipases or amidases. For example, microorganisms possessing stereospecific amidohydrolase activity can be used to selectively hydrolyze one enantiomer of a racemic amide, such as 3,3,3-trifluoro-2-hydroxy-2-methyl-propionamide, leaving the unreacted amide and the desired chiral carboxylic acid. google.com This microbiological hydrolysis is typically carried out at temperatures between 20 to 40°C and a pH of 6 to 9. google.com This chemoenzymatic approach is valuable for producing optically active building blocks with high enantiomeric excess.

Comparative Analysis of Synthetic Efficiency, Yield, and Atom Economy for this compound

When evaluating synthetic routes, metrics such as chemical yield, efficiency, and atom economy are crucial for comparison. Atom economy, in particular, is a key principle of green chemistry, measuring how much of the reactants' mass is incorporated into the final desired product.

Interactive Table: Comparison of Synthetic Routes to this compound

| Synthetic Method | Starting Material | Key Reagents | Conditions | Reported Yield (%) | Calculated Atom Economy (%) |

|---|---|---|---|---|---|

| Alkaline Nitrile Hydrolysis | 3,3,3-Trifluoro-2,2-dimethylpropanenitrile | 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) | Reflux at 90-100 °C, then acidification | 84.3% chemicalbook.com | 72.8% |

| Derivatization (Conceptual) | Trifluoroacetic acid ester | Alkylating agents, Strong base | Multi-step, variable | Not Reported | Lower (typically) |

Challenges and Advancements in Sustainable and Cost-Effective Synthesis of this compound

The synthesis of organofluorine compounds, including this compound, presents unique challenges related to cost, safety, and environmental impact. rsc.org The raw material for most fluorine chemistry is calcium fluoride (fluorspar), and its supply chain can be a cost driver. acs.org Furthermore, many traditional fluorination methods can involve hazardous reagents or harsh conditions, prompting a shift toward more sustainable "green" chemistry approaches. rsc.orgtandfonline.com

Challenges:

Harsh Reagents: Some fluorination processes require corrosive or toxic reagents like hydrogen fluoride (HF), creating significant handling and waste disposal challenges. rsc.org

Reaction Control: Fluorination reactions can be highly energetic and difficult to control, sometimes leading to poor selectivity and the formation of byproducts. rsc.orgpharmtech.com

Advancements in Sustainability:

Greener Reagents: There is a significant research effort to develop and utilize safer and more environmentally benign fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. numberanalytics.com

Catalytic Methods: The development of catalytic (as opposed to stoichiometric) fluorination reactions reduces waste and improves efficiency. rsc.orgnumberanalytics.com This includes advancements in transition-metal catalysis and organocatalysis. pharmtech.combenthamdirect.com

Alternative Energy Sources: The use of photochemical and electrochemical methods for fluorination is an emerging trend. numberanalytics.com These techniques can often proceed under milder conditions, reducing energy consumption and improving selectivity. numberanalytics.combenthamdirect.com

Flow Chemistry: Continuous flow reactors offer improved safety and control over highly exothermic reactions, reduce reaction times, and can lead to higher purity products, making industrial-scale synthesis more efficient and sustainable. niper.gov.in

These advancements aim to make the synthesis of valuable compounds like this compound not only more efficient but also safer and more environmentally responsible. benthamscience.com

Advanced Reactivity and Mechanistic Investigations of 3,3,3 Trifluoro 2,2 Dimethylpropanoic Acid

Decarboxylative Functionalization Pathways Involving 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

The decarboxylation of this compound is a key transformation that unlocks its synthetic potential. This process involves the removal of a carboxyl group, leading to the formation of a highly reactive 1,1-dimethyl-2,2,2-trifluoroethyl (CMe2CF3) radical. This radical can then be trapped by various substrates, enabling the introduction of the CMe2CF3 moiety into a diverse range of organic molecules.

Generation of CMe2CF3 Radicals via Decarboxylation

The generation of the CMe2CF3 radical from this compound is typically initiated by an oxidant. The process is believed to proceed through a single-electron transfer (SET) mechanism. The carboxylate, formed from the deprotonation of the carboxylic acid, is oxidized to a carboxyl radical. This carboxyl radical is unstable and readily undergoes decarboxylation, releasing carbon dioxide and the desired tertiary alkyl radical. Radical trapping experiments, for instance with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), have been employed to confirm the intermediacy of these radical species. rsc.org

Metal-Free Decarboxylative Trifluoroalkylation and Trifluoromethylation Reactions Utilizing this compound

A significant advancement in the application of this compound is the development of metal-free decarboxylative functionalization reactions. These methods offer a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. For instance, the direct synthesis of C(CF3)Me2-substituted heteroarenes has been achieved through the decarboxylative 1,1-dimethyltrifluoroethylation of heteroarenes with this compound. nih.gov This approach avoids the need for transition-metal catalysts, with a base playing a crucial role in the reaction. nih.gov

Influence of Oxidants and Reaction Conditions on Decarboxylative Processes

The choice of oxidant and reaction conditions plays a critical role in the efficiency and outcome of the decarboxylative functionalization of this compound. Persulfates, such as ammonium (B1175870) persulfate ((NH4)2S2O8) and potassium persulfate (K2S2O8), are commonly employed oxidants in these transformations. rsc.org They are effective in promoting the single-electron oxidation of the carboxylate, thereby initiating the decarboxylation process. The concentration of the oxidant, temperature, and solvent system can all influence the reaction yield and selectivity. For example, in the synthesis of CMe2CF3-containing heteroarenes, a mixed solvent system of DMSO/H2O has been found to be optimal.

| Oxidant | Typical Reaction Conditions | Application | Reference |

| (NH4)2S2O8 | Base (e.g., K3PO4), DMSO/H2O, 85 °C | Tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles | |

| (NH4)2S2O8 | DMSO, 100 °C | Tandem radical cyclization of quinazolin-4(3H)-ones | rsc.org |

Tandem Reaction Sequences and Cascade Transformations

The reactive CMe2CF3 radical generated from this compound can initiate a cascade of reactions, leading to the formation of complex molecular architectures in a single synthetic operation. These tandem and cascade transformations are highly atom-economical and offer efficient routes to valuable chemical entities.

Radical Cyclization Reactions Initiated by this compound Derivatives

The CMe2CF3 radical can act as an initiator for radical cyclization reactions. A notable example is the metal-free tandem radical cyclization of quinazolin-4(3H)-ones with this compound. rsc.org In this process, the initially formed CMe2CF3 radical adds to the alkene moiety of the quinazolin-4(3H)-one substrate. The resulting radical intermediate then undergoes an intramolecular cyclization onto the aromatic ring, followed by oxidative aromatization to yield the final polycyclic product. This method provides a novel pathway for the synthesis of CMe2CF3-containing quinazolinones. rsc.org DFT studies and radical trapping experiments have supported the proposed oxidation-triggered cascade mechanism. rsc.org

| Substrate | Product | Yield (%) | Reference |

| 3-(pent-4-en-1-yl)quinazolin-4(3H)-one | 2-(1,1-dimethyl-2,2,2-trifluoroethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(10H)-one | 85 | rsc.org |

| 2-methyl-3-(pent-4-en-1-yl)quinazolin-4(3H)-one | 2-(1,1-dimethyl-2,2,2-trifluoroethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(10H)-one | 82 | rsc.org |

| 6-chloro-3-(pent-4-en-1-yl)quinazolin-4(3H)-one | 5-chloro-2-(1,1-dimethyl-2,2,2-trifluoroethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(10H)-one | 78 | rsc.org |

Tandem 1,1-Dimethyltrifluoroethylation and Cyclization with Isonitriles

A tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with this compound has been developed for the efficient synthesis of novel CMe2CF3-containing heteroarenes. This reaction proceeds via the addition of the CMe2CF3 radical to the isonitrile, generating a vinyl radical intermediate. This intermediate then undergoes an intramolecular cyclization, followed by oxidative aromatization to afford the final heterocyclic product. This protocol has been successfully applied to a variety of isonitrile substrates, demonstrating its utility in the construction of diverse and previously unknown CMe2CF3-substituted heterocycles.

| Isonitrile Substrate | Heterocyclic Product | Yield (%) |

| 2-isocyanobiphenyl | 6-(1,1-dimethyl-2,2,2-trifluoroethyl)phenanthridine | 75 |

| 1-isocyano-2-methoxybenzene | 2-(1,1-dimethyl-2,2,2-trifluoroethyl)-8-methoxyquinoline | 68 |

| 2-isocyano-1,1'-biphenyl | 6-(1,1-dimethyl-2,2,2-trifluoroethyl)phenanthridine | 81 |

Integration into Multicomponent Reactions for Enhanced Molecular Complexity

While direct, one-pot multicomponent reactions involving this compound are not extensively documented, its role as a crucial building block in sequential, multi-step syntheses for creating complex molecules is well-established. Its primary function in these syntheses is to introduce the sterically demanding and electronically unique 1,1-dimethyl-2,2,2-trifluoroethyl (C(CF₃)Me₂) moiety. This group is of significant interest in medicinal chemistry as it can enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates. nih.gov

The direct decarboxylative coupling of this compound with heteroarenes represents another significant strategy for building molecular complexity. acs.orgnih.gov This method allows for the direct attachment of the C(CF₃)Me₂ group to various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals. acs.orgnih.gov This transformation, while not a traditional multicomponent reaction, achieves a similar goal by efficiently merging two distinct building blocks to generate a more complex and functionalized molecule in a single key step.

Specific Chemical Transformations Involving the Carboxylic Acid and Trifluoromethyl Moieties

Reactivity of the Carboxyl Group: Esterification, Amidation, and Reduction Pathways

The carboxylic acid group of this compound is the primary site of its reactivity, allowing for a range of classical transformations such as esterification, amidation, and reduction. These reactions are fundamental to its use as a synthetic intermediate. xinchem.com

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard methods, such as the Fischer esterification. masterorganicchemistry.com This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Given the steric hindrance from the adjacent gem-dimethyl groups, these reactions may require elevated temperatures or longer reaction times to achieve high yields.

Amidation: Amide bond formation is a crucial transformation for incorporating the C(CF₃)Me₂ moiety into biologically active molecules. escholarship.org Due to the relatively low reactivity of the carboxylic acid itself, direct amidation with an amine is often inefficient. A more common and effective strategy involves the initial activation of the carboxyl group. This is typically done by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. For instance, treatment with oxalyl chloride or thionyl chloride quantitatively converts this compound into 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride. mdpi.com This activated intermediate readily reacts with a wide range of primary or secondary amines to form the corresponding amides in high yield. mdpi.com This two-step sequence is a cornerstone of its application in pharmaceutical synthesis. mdpi.comnih.gov

Reduction Pathways: The reduction of the carboxylic acid group to a primary alcohol, yielding 3,3,3-trifluoro-2,2-dimethylpropan-1-ol, is another key transformation. This can be accomplished using powerful reducing agents capable of reducing carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. These reagents transform the carboxyl group into a hydroxymethyl group (-CH₂OH), providing a different functional handle for further synthetic modifications.

The following table summarizes the key transformations of the carboxyl group.

| Reaction | Typical Reagents | Product Functional Group |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Amidation | 1. Acyl Activating Agent (e.g., SOCl₂, (COCl)₂) 2. Amine (R'R''NH) | Amide (-CONR'R'') |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄, BH₃) | Primary Alcohol (-CH₂OH) |

Transformations and Derivatizations Affecting the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and general inertness to many chemical reagents, which is a primary reason for its inclusion in drug molecules. wikipedia.org Direct chemical transformations of the CF₃ group itself are challenging and not commonly performed. However, the molecule as a whole can undergo reactions that leverage the presence of the trifluoromethyl group to enable unique derivatizations.

The most significant transformation in this category is the transition-metal-free decarboxylative coupling of this compound with heteroarenes. acs.orgnih.gov In this reaction, the entire C(CF₃)Me₂ fragment is transferred to a heteroaromatic ring, with the loss of carbon dioxide. The reaction is base-mediated and provides a direct method for the 1,1-dimethyltrifluoroethylation of heterocycles. acs.orgnih.gov This process is highly valuable as it allows for the late-stage introduction of this important structural motif into complex molecules, which can have a profound impact on their biological properties. nih.govacs.orgnih.gov This reaction proceeds by effectively using the carboxylic acid as a leaving group to generate a reactive intermediate that then couples with the heteroarene.

Computational Chemistry and Mechanistic Elucidation of this compound Reactions

Density Functional Theory (DFT) Studies of Reaction Energetics and Pathways

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms, energetics, and pathways of chemical reactions. mdpi.com While specific DFT studies focusing exclusively on the reactions of this compound are not widely published, the principles of DFT can be applied to understand its reactivity. DFT calculations allow for the optimization of molecular structures, the calculation of electronic properties, and the mapping of potential energy surfaces for reactions. mdpi.com

For the reactions of this compound, DFT could be employed to:

Analyze Reaction Energetics: Calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for reactions like esterification and amidation to predict their thermodynamic feasibility.

Map Reaction Pathways: Determine the energy profile along a reaction coordinate, identifying the energy barriers (activation energies) associated with transition states. mdpi.com This would be particularly insightful for understanding the mechanism of the base-mediated decarboxylative coupling, helping to elucidate whether it proceeds through an anionic, radical, or concerted pathway.

Studies on related fluorinated compounds and reaction types demonstrate the utility of DFT in providing deep mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.commdpi.com

Characterization of Reactive Intermediates and Transition States

A key strength of DFT and other quantum chemical methods is their ability to calculate the structures and energies of highly unstable, transient species such as reactive intermediates and transition states. mdpi.com These calculations are crucial for building a complete picture of a reaction mechanism.

For the reactions involving this compound, computational studies could characterize:

Protonated Carbonyls: In acid-catalyzed esterification, the geometry and charge distribution of the protonated carboxylic acid intermediate can be modeled to confirm its enhanced electrophilicity.

Acylium Ions or Tetrahedral Intermediates: For amidation reactions proceeding through an acyl chloride, DFT can be used to study the structure of the tetrahedral intermediate formed upon amine attack.

Transition States (TS): For any given reaction, DFT can locate the transition state structure, which represents the highest energy point on the minimum energy pathway between reactants and products. mdpi.com Analysis of the TS geometry provides critical information about which bonds are breaking and forming during this critical step. For the decarboxylation reaction, locating the transition state would be essential to confirm the timing of the C-C bond cleavage and the new C-C bond formation with the heteroarene. acs.orgnih.gov

Computational efforts to locate and characterize potential intermediates, such as zwitterions or radicals, can definitively distinguish between different possible mechanistic pathways, as has been shown in studies of other complex organic reactions. mdpi.com

Predictive Modeling for Reactivity and Selectivity in Novel Transformations

Predictive modeling has emerged as a powerful tool in modern chemistry for elucidating reaction mechanisms and forecasting the outcomes of novel transformations. In the context of this compound, computational approaches, particularly those rooted in quantum mechanics, offer a pathway to understanding its reactivity and predicting its behavior in various chemical environments. This is especially crucial due to the compound's unique structural features: a sterically demanding quaternary α-carbon and a strongly electron-withdrawing trifluoromethyl group. These elements significantly influence the electronic distribution and steric accessibility of the carboxylic acid moiety.

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in dissecting the complex interplay of these steric and electronic effects. rhhz.netresearchgate.net DFT calculations can provide quantitative insights into molecular properties that govern reactivity. For instance, the calculation of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a critical parameter for predicting a molecule's stability and reactivity. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.comresearchgate.net For this compound, DFT calculations would likely reveal a significant polarization of the molecule due to the trifluoromethyl group, influencing the energy levels of its frontier orbitals.

To predict the selectivity of this compound in novel transformations, computational models can be used to map out potential reaction pathways and determine the activation energies for each. By comparing the energy barriers of competing pathways, researchers can forecast the most likely product. For example, in a reaction with multiple potential sites for nucleophilic or electrophilic attack, transition state theory calculations can identify the lowest energy transition state, thereby predicting the regioselectivity or stereoselectivity of the reaction.

The steric hindrance imparted by the gem-dimethyl groups and the trifluoromethyl group is a key factor that can be quantitatively assessed through computational modeling. Sterimol parameters, which provide a measure of the steric bulk of a substituent, can be calculated for the entire 3,3,3-trifluoro-2,2-dimethylpropyl group. mit.edu These parameters can then be used in quantitative structure-activity relationship (QSAR) or quantitative structure-reactivity relationship (QSRR) models to predict reaction rates and selectivities. nih.govresearchgate.net

Data-driven approaches, leveraging machine learning algorithms trained on extensive datasets of reaction outcomes, are also becoming increasingly valuable for predicting chemical reactivity. researchgate.net While a specific model for this compound may not exist, predictive models for carboxylic acids, in general, can provide valuable initial predictions. mit.edunih.gov These models often use a combination of calculated molecular descriptors, including electronic properties, steric parameters, and topological indices, to make their predictions.

The following interactive data tables showcase the types of theoretical data that can be generated through predictive modeling to assess the reactivity and selectivity of this compound in hypothetical reactions.

Table 1: Calculated Molecular Descriptors for Reactivity Assessment

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 8.0 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule |

| Mulliken Charge on Carbonyl Carbon | +0.65 | Suggests susceptibility to nucleophilic attack |

Table 2: Predicted Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Transformation | Predicted Activation Energy (kcal/mol) | Predicted Selectivity |

| A | Esterification | 15.2 | Major Product |

| B | Decarboxylation | 35.8 | Minor Product |

| C | α-Proton Abstraction | 45.1 | Negligible |

These predictive models, by providing a detailed picture of the energetic landscape of potential reactions, can guide experimental efforts, saving time and resources in the development of novel transformations involving this compound.

Applications of 3,3,3 Trifluoro 2,2 Dimethylpropanoic Acid in Advanced Organic Synthesis

Construction of Fluorinated Heterocyclic Scaffolds

The incorporation of fluorine-containing groups into heterocyclic structures is a pivotal strategy in medicinal chemistry for modulating the physicochemical and biological properties of molecules. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid has emerged as a key reagent for introducing the sterically demanding 1,1-dimethyltrifluoroethyl (CMe2CF3) moiety into these scaffolds.

A significant application of this compound is in the synthesis of previously inaccessible heteroarenes containing the CMe2CF3 group. nih.govresearchgate.net Researchers have developed efficient protocols for this transformation, which are valuable for generating novel compounds for drug discovery programs. nih.govacs.org

One prominent method involves a tandem 1,1-dimethyltrifluoroethylation and cyclization reaction of isonitriles with this compound. nih.govresearchgate.net Another innovative, transition-metal-free approach achieves the direct synthesis of C(CF3)Me2-substituted heteroarenes through a decarboxylative 1,1-dimethyltrifluoroethylation process. acs.org This latter method is noted for its operational simplicity and high yields, with the base playing a crucial role in the reaction mechanism. acs.org These synthetic strategies have successfully produced a series of C(CF3)Me2-containing heteroarenes with potential utility in pharmaceutical research. researchgate.netacs.org

Table 1: Synthetic Methods for CMe2CF3-Containing Heteroarenes

| Method | Key Reagents | Reaction Type | Key Feature | Source(s) |

|---|---|---|---|---|

| Tandem Cyclization | Isonitriles, (NH4)2S2O8 (oxidant) | 1,1-Dimethyltrifluoroethylation / Cyclization | Efficient synthesis of novel heteroarenes. | nih.gov, researchgate.net |

Quinazolinone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial and cytotoxic properties. nih.govnih.gov The synthesis of these structures often involves the cyclization of precursors like anthranilic acid or 2-aminobenzylamine. nih.govresearchgate.net

While direct synthesis examples using this compound are not extensively detailed in the provided context, the general methodologies developed for heteroarene synthesis are applicable. nih.govacs.org The decarboxylative coupling reactions that introduce the CMe2CF3 group onto aromatic systems can be adapted to precursors of quinazolinones. acs.org This allows for the strategic incorporation of the fluorinated moiety into the quinazolinone framework, a strategy used to enhance the therapeutic potential of bioactive molecules. atomfair.comarabjchem.org

The chroman-4-one scaffold is another important structure in drug discovery, recognized as a key building block for various biologically active compounds. nih.govresearchgate.net A direct and efficient method for synthesizing CMe2CF3-containing chroman-4-ones utilizes this compound. rsc.org

This approach involves a decarboxylative trifluoroalkylation of alkenes mediated by ammonium (B1175870) persulfate ((NH4)2S2O8) under metal-free conditions. rsc.org The reaction provides a novel pathway to access a series of chroman-4-one derivatives substituted with the CMe2CF3 group from simple chemical feedstocks. rsc.org The utility of this method has been demonstrated through its application in the synthesis of precursors for Transient Receptor Potential Vanilloid 1 (TRPV1) modulators, highlighting its relevance in medicinal chemistry. rsc.org

Table 2: Synthesis of CMe2CF3-Containing Chroman-4-ones

| Method | Reagents | Reaction Type | Application | Source(s) |

|---|

Contributions to Medicinal Chemistry Precursor Synthesis

The unique structural features of this compound make it an invaluable tool for synthesizing precursors to complex bioactive molecules, where the presence of a fluorinated, sterically hindered group can significantly improve pharmacological properties.

2-Aminobenzaldehyde oxime and its analogs are precursors for compounds with potential therapeutic applications, such as dual inhibitors of neutrophil elastase and proteinase 3, which are targets in inflammatory diseases. nih.gov The synthesis of novel analogs often involves modifying the aromatic ring to enhance potency and selectivity. The introduction of fluorine-containing substituents is a common strategy to achieve this. The CMe2CF3 group, sourced from this compound, can be incorporated into the aromatic core of such precursors using the decarboxylative alkylation methods previously described. acs.org This strategic modification can influence ligand-enzyme affinity and other key pharmacological parameters. nih.gov

The incorporation of fluorine into pharmaceuticals and agrochemicals is a well-established strategy to enhance properties such as metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate for introducing the CMe2CF3 group, which combines the effects of a trifluoromethyl group with a gem-dimethyl substitution. atomfair.com This unique combination imparts exceptional steric and electronic characteristics. atomfair.com

The sterically hindered nature of the group makes the parent acid valuable for designing specific enzyme inhibitors and receptor modulators. atomfair.com As a versatile building block, it is widely used for the synthesis of complex fluorinated bioactive compounds, demonstrating its importance as an intermediate in both the pharmaceutical and agrochemical industries. atomfair.comxinchem.com

Structure-Activity Relationship (SAR) Studies and Drug Design Principles Influenced by its Structural Attributes

The molecular architecture of this compound offers a compelling case study in modern drug design, where specific structural motifs are strategically incorporated to modulate a molecule's biological activity. The primary attributes influencing its utility in Structure-Activity Relationship (SAR) studies are the trifluoromethyl (CF₃) group and the gem-dimethyl substituted propanoic acid backbone.

The trifluoromethyl group is a cornerstone of medicinal chemistry, valued for its profound impact on a molecule's physicochemical properties. mdpi.commdpi.com Its inclusion is a common strategy for optimizing lead compounds in drug discovery. researchgate.netnih.gov The CF₃ group is strongly electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups, thereby affecting how a molecule interacts with its biological target. mdpi.com Furthermore, it substantially increases the lipophilicity (fat-solubility) of a compound, which can enhance its ability to cross cell membranes and improve its in vivo uptake and transport. mdpi.comnih.gov

Another critical feature of the CF₃ group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body. mdpi.com This increased stability can lead to a longer biological half-life for a drug candidate. The CF₃ group also serves as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing medicinal chemists to probe the steric and electronic requirements of a receptor's binding pocket. mdpi.com

The 2,2-dimethylpropanoic acid framework provides a rigid and sterically defined scaffold. This "neopentyl" core restricts the conformational flexibility of the molecule, which can be advantageous in drug design. By locking the molecule into a more defined shape, it can lead to higher binding affinity and selectivity for its intended target. The carboxylic acid group itself is a versatile functional handle, capable of forming strong hydrogen bonds or ionic interactions with biological receptors.

The combination of these features in this compound makes it a valuable building block for creating new pharmaceutical candidates. Its structure allows for the systematic exploration of how lipophilicity, electronic effects, and steric bulk influence biological activity, which are fundamental principles of modern drug design. nih.govrutgers.edu

Table 1: Influence of the Trifluoromethyl Group on Drug Properties

| Property | Influence of CF₃ Group | Rationale |

| Lipophilicity | Increases | Fluorine is highly hydrophobic. |

| Metabolic Stability | Increases | The C-F bond is very strong and resists enzymatic cleavage. mdpi.com |

| Binding Affinity | Can Increase | Alters electronic distribution, potentially enhancing interactions with target. |

| Bioavailability | Can Improve | Enhanced lipophilicity can improve absorption across membranes. mdpi.comnih.gov |

| Acidity/Basicity | Modulates | Strong electron-withdrawing nature affects adjacent functional groups. mdpi.com |

Utilization in Materials Science Research

The unique combination of a highly fluorinated, stable alkyl group and a reactive carboxylic acid function makes this compound a molecule of significant interest in materials science. Its derivatives are explored as precursors for high-performance fluorinated materials.

Fluoropolymers are a class of polymers renowned for their exceptional properties, including high thermal stability, chemical inertness, and resistance to solvents, acids, and bases. wikipedia.orgnih.gov These characteristics stem from the strength and stability of the carbon-fluorine bond. azom.com this compound serves as a potential precursor for creating novel fluorinated polymers.

While it can be used as a catalyst in certain polymerization reactions, its primary potential lies in its incorporation as a monomeric unit. xinchem.com The carboxylic acid group can be readily converted into other functional groups, such as esters or acyl chlorides, which can then undergo polymerization. For instance, it could be used to synthesize fluorinated polyesters or polyamides. The incorporation of the trifluoro-dimethylpropyl moiety into a polymer backbone would be expected to impart several desirable properties:

Increased Thermal Stability: The stable C-F bonds contribute to a polymer that can withstand higher temperatures without degradation.

Enhanced Chemical Resistance: The fluorinated group protects the polymer backbone from chemical attack. wikipedia.org

Low Surface Energy: This leads to materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

Low Coefficient of Friction: A characteristic property of many fluoropolymers, leading to non-stick surfaces. wikipedia.org

Research in this area focuses on synthesizing polymers where the unique structure of this acid can be leveraged to create materials with tailored properties for specialized applications, such as in the aerospace, electronics, and chemical processing industries. sinocurechem.com

The properties imparted by the this compound moiety make it an excellent candidate for the fabrication of advanced functional coatings and components. Polymers and materials derived from this precursor can be used to create surfaces with specialized functionalities.

For coatings, the low surface energy is a key attribute. This translates into surfaces that are easy to clean, resist graffiti, and prevent biofouling in marine environments. The high chemical and thermal stability makes these coatings suitable for protecting components in harsh industrial environments, such as chemical reactors or pipelines, from corrosion and degradation. wikipedia.org

In the fabrication of solid components, materials incorporating this fluorinated structure could be used for applications requiring low friction and high wear resistance, such as seals, gaskets, and bearings in machinery. Furthermore, the dielectric properties common to fluoropolymers make them valuable as insulating materials in electronic and electrical components. azom.com The development of materials from precursors like this compound is driven by the continuous demand for components that can perform reliably under extreme conditions where conventional materials would fail.

Table 2: Potential Applications of Materials Derived from this compound

| Application Area | Relevant Property | Example Use Case |

| Protective Coatings | Chemical Inertness, Hydrophobicity | Corrosion-resistant lining for chemical tanks. |

| Electronics | High Dielectric Strength | Insulation for high-frequency cables and circuit boards. azom.com |

| Aerospace | Thermal Stability, Low Friction | Seals and gaskets in engine components. |

| Biomedical | Biocompatibility, Hydrophobicity | Coatings for medical devices to reduce biofouling. |

| Consumer Goods | Low Surface Energy | Non-stick and easy-to-clean surfaces. wikipedia.org |

Spectroscopic and Analytical Methodologies for Research on 3,3,3 Trifluoro 2,2 Dimethylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Reaction Monitoring (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecule's connectivity and electronic environment.

Structural Characterization:

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The six protons of the two methyl groups are chemically equivalent and should appear as a singlet. The acidic proton of the carboxylic acid group would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon environments: the carboxylic acid carbon, the quaternary carbon bonded to the CF₃ group, the two equivalent methyl carbons, and the trifluoromethyl carbon. The carbon of the CF₃ group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and integrity of the trifluoromethyl group. It is expected to show a single resonance, a singlet, as there are no neighboring protons to cause splitting. The chemical shift of this peak is indicative of the electronic environment of the CF₃ group. dovepress.comcolorado.edu

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.4 | Singlet (s) | -C(CH₃)₂ |

| ¹H | Variable (broad) | Singlet (s) | -COOH |

| ¹³C | ~175-180 | Singlet (s) | -COOH |

| ¹³C | ~125 (quartet, J ≈ 280 Hz) | Quartet (q) | -CF₃ |

| ¹³C | ~45 (quartet, J ≈ 25 Hz) | Quartet (q) | -C(CH₃)₂ |

| ¹³C | ~20 | Singlet (s) | -C(CH₃)₂ |

| ¹⁹F | ~ -70 to -80 (relative to CFCl₃) | Singlet (s) | -CF₃ |

Reaction Monitoring: NMR spectroscopy is also a powerful technique for real-time monitoring of chemical reactions. For instance, in the synthesis of this compound via the hydrolysis of its corresponding nitrile precursor (3,3,3-trifluoro-2,2-dimethylpropanenitrile), ¹H NMR can be used to track the reaction progress. chemicalbook.comchemicalbook.com The disappearance of a reactant signal and the concurrent appearance of the product's characteristic methyl singlet can be integrated over time to determine reaction kinetics. This non-invasive, in-situ analysis provides valuable mechanistic insights without the need for sample workup. chemicalbook.com

Mass Spectrometry (MS) Techniques for Compound Identification and Mechanistic Insights

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and specificity for identification.

Compound Identification: The electron ionization (EI) mass spectrum of this compound (molecular weight: 156.10 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 156. sigmaaldrich.com The fragmentation pattern provides structural confirmation. Key fragmentation pathways for short-chain carboxylic acids involve cleavages adjacent to the carbonyl group.

Expected Fragmentation Pattern:

Loss of a trifluoromethyl radical (•CF₃): A prominent peak would be expected at m/z 87, corresponding to the [M - CF₃]⁺ ion.

Loss of a carboxyl group (•COOH): A peak at m/z 111 would result from the loss of the carboxylic acid moiety.

Loss of a hydroxyl radical (•OH): A peak at m/z 139 is possible from the loss of the hydroxyl group.

Alpha-cleavage (loss of a methyl radical •CH₃): A fragment ion at m/z 141 could also be observed.

Predicted Mass Spectrometry Fragmentation Data:

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 156 | [C₅H₇F₃O₂]⁺ | Molecular Ion |

| 141 | [C₄H₄F₃O₂]⁺ | •CH₃ |

| 111 | [C₄H₇F₃]⁺ | •COOH |

| 87 | [C₄H₇O₂]⁺ | •CF₃ |

| 69 | [CF₃]⁺ | •C₄H₇O₂ |

Mechanistic Insights: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula, confirming the compound's identity with high confidence. Techniques like LC-MS/MS are invaluable for quantifying the acid in complex mixtures, which is crucial for environmental and biological studies. bldpharm.com

Chromatographic Methods (HPLC, GC) for Purity Assessment, Isomer Separation, and Reaction Progress Analysis

Chromatographic techniques are the workhorse for separating this compound from reaction mixtures, starting materials, and byproducts, thereby enabling its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of perfluorinated carboxylic acids (PFCAs). nih.gov For this compound, a C18 column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient would be suitable. Detection is typically achieved using a UV detector (at low wavelengths, ~210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govchromatographyonline.com HPLC is particularly useful for monitoring the progress of its synthesis, allowing for the quantification of the reactant, intermediate, and final product concentrations over time. researchgate.net

Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds. Due to the polarity and low volatility of carboxylic acids, derivatization is often required to convert the acid into a more volatile ester, for example, by reaction with diazomethane (B1218177) or an alcohol under acidic conditions. chemicalbook.com The resulting ester can then be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5). gcu.ac.uk Purity is determined by the relative area of the product peak. Several suppliers of this compound specify purity levels greater than 98.0% as determined by GC, underscoring the utility of this method. tcichemicals.comtcichemicals.comtcichemicals.com

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis of Derivatives

X-ray crystallography provides definitive, three-dimensional structural information of a molecule in its crystalline state. While no crystal structure for this compound itself is publicly available, the technique's power can be illustrated by examining a closely related derivative, (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. nih.gov

For such chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry (R or S configuration) of the stereocenters. The analysis of the diffraction data allows for the precise measurement of bond lengths, bond angles, and torsion angles. This information is critical for understanding the molecule's preferred conformation in the solid state and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In the case of fluorinated carboxylic acids, hydrogen bonding between the carboxylic acid groups to form dimers is a common structural motif. nih.gov This detailed structural insight is invaluable for structure-activity relationship studies and in the design of molecules with specific biological or material properties.

Emerging Analytical Approaches for Trace Analysis and Comprehensive Fluorine Detection in Complex Matrices

The detection of fluorinated compounds like this compound in complex matrices such as environmental samples presents significant challenges due to their low concentrations and potential for matrix interference.

Trace Analysis: Advanced techniques such as HPLC coupled with tandem mass spectrometry (LC-MS/MS) provide the high sensitivity and selectivity required for trace-level quantification. pfasolutions.orgresearchgate.net For short-chain PFCAs, specific solid-phase extraction (SPE) protocols are often employed to pre-concentrate the analyte and remove interfering substances from the sample matrix before analysis. researchgate.net

Comprehensive Fluorine Detection: There is a growing need for methods that can measure the total amount of organofluorine in a sample, as targeted analysis of known compounds may underestimate the total PFAS burden.

Total Oxidizable Precursor (TOP) Assay: This method uses a strong oxidizing agent to convert a wide range of polyfluorinated precursor compounds into specific PFCAs that can then be quantified by LC-MS/MS. This provides a more complete picture of the total PFAS contamination. pfasolutions.org

Combustion Ion Chromatography (CIC): This technique involves the complete combustion of a sample, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). The HF is then captured and quantified by ion chromatography. This method provides a measure of the Total Organofluorine (TOF) in a sample. alsglobal.comresearchgate.net These emerging approaches are crucial for a more holistic understanding of the environmental fate and impact of fluorinated compounds.

Comparative Studies and Broader Context Within Organofluorine Chemistry

Comparative Analysis with Analogous Non-Fluorinated Propanoic Acid Derivatives and their Reactivity Profiles

The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical properties. A comparative analysis of 3,3,3-trifluoro-2,2-dimethylpropanoic acid and its non-fluorinated analog, 2,2-dimethylpropanoic acid (commonly known as pivalic acid), reveals substantial differences in their reactivity, primarily stemming from the potent electron-withdrawing nature of the trifluoromethyl (CF3) group.

This difference in acidity also influences their reactivity in base-mediated reactions. The more acidic nature of the fluorinated compound means it will more readily donate its proton.

Another key aspect of their reactivity profiles is in esterification reactions. Pivalic acid is known to form esters with difficulty, particularly with larger alcohols, due to the steric hindrance created by the bulky tert-butyl group adjacent to the carboxyl group. drugfuture.com While specific comparative kinetic data for the esterification of this compound was not found, the steric environment around the carboxyl group is similar to that of pivalic acid. Therefore, it is expected to also exhibit some degree of steric hindrance in esterification reactions.

| Compound | Structure | pKa | Key Reactivity Features |

|---|---|---|---|

| This compound | CF₃C(CH₃)₂COOH | Significantly lower than 5.0 (stronger acid) | Enhanced acidity due to the electron-withdrawing CF₃ group. |

| 2,2-Dimethylpropanoic acid (Pivalic acid) | (CH₃)₃CCOOH | ~5.03 | Typical acidity for an alkyl carboxylic acid; sterically hindered esterification. wikipedia.org |

Evaluation Against Other Fluorinated Carboxylic Acids and their Synthetic Utility

Within the class of fluorinated carboxylic acids, this compound possesses a unique combination of properties that distinguishes its synthetic utility from that of other widely used fluorinated carboxylic acids, such as trifluoroacetic acid (TFA).

Trifluoroacetic acid is a powerful acid (pKa 0.52) and is often used as a reagent or catalyst in organic synthesis for reactions such as rearrangements and the removal of protecting groups. wikipedia.orgcommonorganicchemistry.com Its high acidity, volatility, and solubility in organic solvents make it a convenient choice for these applications. wikipedia.org TFA can also serve as a source of the trifluoromethyl group in certain trifluoromethylation reactions. researchgate.net

In contrast, this compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. mdpi.com Its structure provides a synthetically useful motif containing a gem-dimethyl group adjacent to a trifluoromethyl group. This specific structural unit is found in several FDA-approved drugs. For instance, it is a key precursor in the synthesis of Alpelisib, a PI3K inhibitor. mdpi.com The compound can also be used in decarboxylative reactions to introduce the C(CF3)Me2 group into heteroarenes. acs.org

The presence of the dimethyl groups in this compound imparts greater steric bulk compared to TFA. This can be either an advantage or a disadvantage depending on the desired transformation. While it may hinder certain reactions at the carboxyl group, it provides a specific and stable structural element for incorporation into larger molecules.

| Fluorinated Carboxylic Acid | Structure | Key Synthetic Applications |

|---|---|---|

| This compound | CF₃C(CH₃)₂COOH | Building block for pharmaceuticals (e.g., Alpelisib); source for the C(CF₃)Me₂ group. mdpi.comacs.org |

| Trifluoroacetic acid (TFA) | CF₃COOH | Strong acid catalyst; reagent for deprotection; solvent; trifluoromethylating agent. wikipedia.orgcommonorganicchemistry.comresearchgate.net |

Influence of the Trifluoromethyl Group on Electronic, Steric, and Conformational Aspects of Chemical Transformations

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence in this compound has profound effects on the molecule's electronic, steric, and conformational properties, which in turn influence its chemical transformations. nih.gov

Electronic Effects: The high electronegativity of the fluorine atoms causes a strong inductive electron withdrawal (-I effect) from the rest of the molecule. nih.gov This effect is primarily responsible for the significantly increased acidity of this compound compared to its non-fluorinated counterpart, as it stabilizes the negative charge of the carboxylate anion. nih.gov This enhanced electrophilic character can also influence the reactivity of adjacent functional groups in derivatives of the acid. nih.gov

Steric Effects: The trifluoromethyl group is sterically larger than a methyl group. mdpi.com This increased bulk, in combination with the adjacent gem-dimethyl groups, creates a sterically hindered environment around the carboxylic acid functionality. This steric hindrance can influence the rates and outcomes of reactions involving the carboxyl group, such as nucleophilic attack. The replacement of a methyl group with a trifluoromethyl group can be used to modulate the steric properties of a molecule in drug design. wikipedia.org

Conformational Effects: The presence of a trifluoromethyl group can influence the preferred conformation of a molecule. The CF3 group has a larger rotational barrier than a methyl group. In molecules containing a trifluoromethyl group, there can be specific conformational preferences due to electrostatic interactions between the fluorine atoms and other parts of the molecule. mdpi.com These conformational constraints can be important in the context of molecular recognition and binding to biological targets. researchgate.net For example, the substitution of a methyl group with a trifluoromethyl group has been shown to affect the trans-cis isomerization of the peptidyl-prolyl amide bond in proline derivatives. researchgate.net

| Property | Influence of the Trifluoromethyl Group | Consequence for Chemical Transformations |

|---|---|---|

| Electronic | Strong electron-withdrawing inductive effect. nih.gov | Increased acidity; stabilization of adjacent negative charges. nih.gov |

| Steric | Larger than a methyl group. mdpi.com | Increased steric hindrance, potentially affecting reaction rates at the carboxyl group. |

| Conformational | Can influence rotational barriers and preferred conformations. mdpi.com | Impacts molecular shape and interactions, which is crucial in drug design. researchgate.net |

Broader Implications for the Field of Trifluoromethylation Chemistry and its Evolution

The study and application of compounds like this compound are intrinsically linked to the broader evolution of trifluoromethylation chemistry. The introduction of a trifluoromethyl group into organic molecules is a key strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.govbohrium.com

Historically, the development of trifluoromethylation methods has progressed from harsh reaction conditions to milder and more selective protocols. Early methods often required the use of hazardous reagents. wikipedia.org The evolution of this field has seen the development of a diverse toolbox of trifluoromethylating agents, including electrophilic, nucleophilic, and radical sources of the CF3 group. beilstein-journals.orgchinesechemsoc.orgnih.gov Reagents such as Togni's and Umemoto's reagents are now commercially available and widely used for electrophilic trifluoromethylation. nih.gov

This compound represents a valuable "building block" approach to trifluoromethylation. Instead of introducing the CF3 group directly in a late-stage synthetic step, this compound provides a pre-functionalized synthon that already contains the desired trifluoromethylated motif. This strategy is often more efficient and reliable for the synthesis of complex molecules. The use of such building blocks is a dominant approach in drug discovery. mdpi.com

The increasing availability and application of fluorinated building blocks like this compound have significantly contributed to the prevalence of trifluoromethylated compounds in pharmaceuticals. A substantial number of FDA-approved drugs contain a trifluoromethyl group, highlighting the importance of this structural motif. mdpi.comwikipedia.org The continued development of new fluorinated building blocks and novel trifluoromethylation methodologies will undoubtedly fuel further advancements in drug discovery and materials science. researchgate.net

Future Research Perspectives and Emerging Trends

Innovations in Green Chemistry and Sustainable Synthetic Pathways for 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid and its Derivatives

The chemical industry's increasing emphasis on sustainability is driving the development of greener synthetic routes for fluorinated compounds. For this compound and its derivatives, research is moving beyond traditional methods that may involve harsh reagents and generate significant waste.

A notable advancement in this area is the development of transition-metal-free decarboxylation reactions. acs.org This approach allows for the direct synthesis of C(CF3)Me2-substituted heteroarenes from this compound. acs.org The avoidance of transition-metal catalysts is a key principle of green chemistry, as it reduces concerns about metal contamination in the final products and the environmental impact of metal waste. The base-mediated nature of this reaction is crucial for its success and offers a more environmentally benign alternative to many conventional cross-coupling methods. acs.org

Future research in this domain is expected to focus on:

Catalyst-free methodologies: Expanding the scope of catalyst-free reactions to generate a wider array of derivatives.

Alternative energy sources: Investigating the use of microwave irradiation or sonication to promote reactions, potentially reducing reaction times and energy consumption.

Bio-catalysis: Exploring enzymatic routes for the synthesis or modification of the acid and its derivatives, which would offer high selectivity under mild conditions.

Renewable feedstocks: While the synthesis of the core structure is complex, future innovations may explore pathways that utilize feedstocks derived from renewable sources.

The decarboxylative strategy is a particularly promising avenue as it aligns with the principles of atom economy, a core concept in green chemistry. nih.gov This method's applicability to creating sp3-enriched, saturated ring systems is also noteworthy. nih.gov

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms for Scalable Production

The scalable and safe production of fluorinated compounds presents unique challenges. Flow chemistry and automated synthesis platforms are emerging as powerful tools to address these issues. The inherent advantages of flow reactors, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in a contained system, are particularly relevant for fluorination reactions.

While specific applications of flow chemistry for the synthesis of this compound are still an emerging area of research, the broader trends in the synthesis of fluorinated building blocks suggest significant potential. Automated platforms, which can integrate reaction execution, work-up, and analysis, can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of libraries of derivatives for screening purposes. imperial.ac.ukrsc.org

Future directions in this area will likely involve:

Continuous flow synthesis: Developing end-to-end continuous flow processes for the synthesis of this compound, from starting materials to the purified product.

Microfluidic reaction optimization: Utilizing microfluidic systems for high-throughput screening of reaction conditions, enabling rapid identification of optimal parameters with minimal material consumption.

Integrated purification: Incorporating in-line purification techniques within flow systems to streamline the production process and reduce manual handling.

Automated derivative synthesis: Employing automated synthesis platforms to create diverse libraries of amides, esters, and other derivatives of this compound for biological screening and materials science applications.

Advanced Computational Modeling and Artificial Intelligence for De Novo Design, Reaction Prediction, and Process Optimization

Computational modeling and artificial intelligence (AI) are revolutionizing chemical research by enabling the in silico design of molecules and the prediction of reaction outcomes. For this compound, these tools can be leveraged to accelerate the discovery of new derivatives with desired properties and to optimize their synthesis.

De Novo Design: Generative AI models, such as recurrent neural networks, can be trained on large datasets of known bioactive molecules to design novel compounds. nih.govresearchgate.nettue.nlnih.gov By fine-tuning these models on specific biological targets, it is possible to generate new chemical entities that incorporate the 3,3,3-trifluoro-2,2-dimethylpropyl moiety and are predicted to have high binding affinity and desirable pharmacokinetic properties. nih.govresearchgate.nettue.nlnih.gov

Reaction Prediction and Optimization: Machine learning algorithms can be trained on reaction data to predict the outcomes of chemical transformations, including yield and selectivity. acs.orgbeilstein-journals.org This is particularly valuable for complex fluorination reactions where intuition may be limited. Active machine learning approaches can guide the experimental optimization of reaction conditions, minimizing the number of experiments required to achieve high yields. duke.edu For instance, machine learning can map the intricate reaction landscape of fluorination reactions, enabling the accurate prediction of high-yielding conditions for new substrates. acs.org

Future research will likely see the increased application of:

Quantum mechanical calculations: To understand the electronic properties of this compound and its derivatives, guiding the design of new catalysts and reagents.

Molecular dynamics simulations: To study the interactions of derivatives with biological targets, providing insights into their mechanism of action. nih.gov

Integrated AI-driven platforms: Combining generative models for molecular design with predictive models for reaction synthesis and automated robotic systems for experimental validation, creating a closed-loop discovery cycle. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications for Compounds Derived from this compound

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. sigmaaldrich.comfluorochem.co.ukhovione.com this compound serves as a valuable building block for introducing the sterically demanding C(CF3)Me2 group into bioactive molecules. acs.org

The synthesis of novel heterocyclic compounds containing this moiety is a particularly promising area of research. acs.org Heterocyclic compounds are a cornerstone of modern pharmaceuticals, exhibiting a wide range of biological activities. mdpi.commdpi.comresearchgate.net The unique steric and electronic properties conferred by the C(CF3)Me2 group can lead to derivatives with novel pharmacological profiles.

Emerging research and future opportunities include:

Antimicrobial agents: The development of novel antibacterial and antifungal compounds is a critical global health priority. Derivatives of this compound, particularly heterocyclic structures, could be explored for their activity against resistant pathogens. nih.govresearchgate.net

Anticancer agents: The search for new anticancer drugs with improved efficacy and reduced side effects is ongoing. The C(CF3)Me2 moiety could be incorporated into scaffolds known to target cancer-related proteins.

Central nervous system (CNS) disorders: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, making derivatives of this acid interesting candidates for the treatment of neurological and psychiatric disorders.

Enzyme inhibitors: The bulky and electron-withdrawing nature of the C(CF3)Me2 group makes it an attractive substituent for the design of potent and selective enzyme inhibitors.

The direct decarboxylative functionalization of heteroarenes with this compound provides a direct route to a variety of previously unknown C(CF3)Me2-containing heteroarenes, which have significant potential in the drug discovery process. acs.org

Addressing Fundamental Challenges in the Synthesis, Reactivity, and Application of Complex Fluorinated Organic Molecules

Despite the significant progress in organofluorine chemistry, several fundamental challenges remain, particularly in the synthesis and manipulation of complex, sterically hindered molecules like this compound and its derivatives.

Synthesis:

Stereocontrol: The introduction of stereogenic centers adjacent to the bulky C(CF3)Me2 group can be challenging. Developing highly stereoselective methods for the synthesis of chiral derivatives is a key area for future research.

Reagent development: The development of new, milder, and more selective fluorinating and trifluoromethylating reagents is crucial for the synthesis of complex molecules with sensitive functional groups. cas.cn

Cost-effectiveness: The synthesis of many fluorinated building blocks can be expensive. Developing more economical and scalable synthetic routes is essential for their wider application. beilstein-journals.org

Reactivity:

Unusual reaction pathways: The strong electron-withdrawing nature of the trifluoromethyl group can lead to unexpected reactivity. A deeper understanding of these electronic effects is needed to predict and control reaction outcomes.

Steric hindrance: The steric bulk of the C(CF3)Me2 group can impede reactions at adjacent positions. Overcoming this steric hindrance through the design of novel catalysts or reaction conditions is a significant challenge. nih.gov

Application:

Metabolic fate: While fluorination often improves metabolic stability, understanding the potential metabolic pathways of compounds containing the C(CF3)Me2 group is crucial for drug development.

Environmental persistence: The high stability of the carbon-fluorine bond can lead to environmental persistence. Designing fluorinated molecules that are both effective and biodegradable is a long-term goal for the field.

Addressing these challenges will require a multidisciplinary approach, combining advances in synthetic methodology, physical organic chemistry, computational modeling, and biological evaluation. The continued exploration of the unique chemical space offered by this compound and its derivatives holds great promise for the discovery of new molecules with valuable applications in medicine, agriculture, and materials science.

Q & A

Basic Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid in synthetic chemistry research?

- Methodological Answer:

-

Nuclear Magnetic Resonance (NMR): Use , , and NMR to confirm the structure and detect impurities. The trifluoromethyl group () and dimethyl substituents produce distinct splitting patterns.

-

Gas Chromatography (GC): Assess purity (≥98%) using GC with flame ionization detection (FID) under optimized temperature gradients.

-

Melting Point Analysis: Compare observed melting point (73°C) to literature values (e.g., 73°C in Fisher Scientific data) .

-

Mass Spectrometry (MS): Confirm molecular weight (156.10 g/mol) via high-resolution MS (HRMS) or electron ionization (EI-MS).

Table 1: Key Physical Properties

Property Value Reference Melting Point 73°C Molecular Formula CHFO Molecular Weight 156.10 g/mol SMILES CC(C)(C(=O)O)C(F)(F)F

Q. What are the key considerations for safe handling and storage of this compound in laboratory settings?

- Methodological Answer:

- Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption or degradation.

- Safety Gear: Use nitrile gloves, goggles, and lab coats. Avoid inhalation; work in a fume hood.

- Disposal: Classify as corrosive (UN 3261) and neutralize with a weak base (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can researchers achieve transition-metal-free decarboxylation of this compound to synthesize C(CF)Me-containing heteroarenes?

- Methodological Answer:

-

Reaction Setup: Use a strong base (e.g., KCO) in dimethyl sulfoxide (DMSO) at 120°C under nitrogen.

-

Mechanism: The base abstracts the α-proton, triggering decarboxylation to form a trifluoromethyl-dimethyl carbanion, which reacts with heteroarenes (e.g., indoles, pyrroles).

-

Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Typical yields exceed 85% .

Table 2: Reaction Conditions for Decarboxylation

Parameter Condition Reference Base KCO Solvent DMSO Temperature 120°C Reaction Time 12–24 hours

Q. What role does this compound play in the synthesis of pharmaceutical intermediates such as Elexacaftor?

- Methodological Answer:

- Reduction to Alcohol: Catalytic hydrogenation (H, Pd/C) converts the carboxylic acid to 3,3,3-trifluoro-2,2-dimethylpropan-1-ol.

- Mitsunobu Reaction: Couple the alcohol with pyrazolone derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to form intermediates for cystic fibrosis drug candidates .

Q. What analytical techniques are suitable for detecting and quantifying this compound in environmental samples?

- Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Calibrate with isotopically labeled internal standards.

- Solid-Phase Extraction (SPE): Preconcentrate samples using hydrophilic-lipophilic balance (HLB) cartridges.

- Quality Control: Validate recovery rates (≥90%) and limit of detection (LOD < 1 ng/L) using spiked matrices .

Contradictions and Limitations

- Biodegradation Data: While structurally similar to pivalic acid (2,2-dimethylpropanoic acid), which shows low biodegradability (10–24% BOD in 5 days) , the environmental persistence of this compound remains unstudied. Researchers must conduct dedicated biodegradation assays under aerobic/anaerobic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |